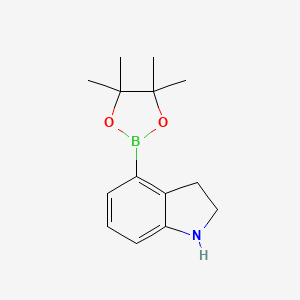

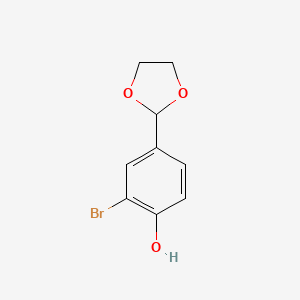

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Overview

Description

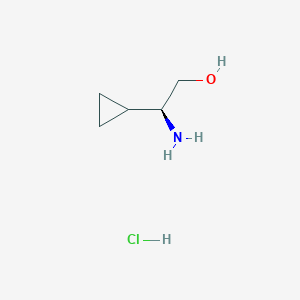

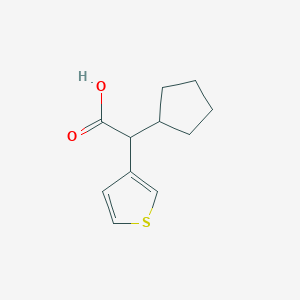

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline” is a chemical compound with the molecular formula C15H29BN2O3 . It is a colorless to yellow liquid or semi-solid or solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a solid at 20°C and should be stored under inert gas due to its air sensitivity . It has a melting point of 166.0 to 170.0 °C and is insoluble in water . It is soluble in hot methanol .Scientific Research Applications

1. Synthesis and Characterization

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has been utilized in various synthesis and characterization studies. For example, it was used as a raw substitute material in the synthesis of pyrazole compounds. Its structure was confirmed by spectroscopies like FT-IR, 1H NMR, 13C NMR, and MS, and also by X-ray diffraction (Liao et al., 2022). Similar studies involved the synthesis of boric acid ester intermediates with benzene rings, where the compound's structures were analyzed using various spectroscopic methods and X-ray diffraction (Huang et al., 2021).

2. Molecular Structure Analysis

The compound has been a focus in studies exploring its molecular structure. Density Functional Theory (DFT) calculations were performed to calculate the molecular structure, and the results were found to be consistent with X-ray diffraction findings. This highlights the compound's significance in molecular structure analysis and conformational studies (Wu et al., 2021).

3. Applications in Organic Synthesis

It has been involved in the synthesis of various organic compounds. For instance, its derivatives were used in the Pd-catalyzed borylation of arylbromides, demonstrating its role in facilitating organic synthesis processes (Takagi & Yamakawa, 2013).

4. Development of Fluorescent Probes

The compound has been used in the synthesis of fluorescent probes. For example, a novel near-infrared fluorescence probe of carbazole borate ester including indole was obtained, showing its potential in the development of advanced sensing materials (You-min, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules.

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the compound can interact with its targets (typically organic molecules) and introduce a boron atom into the target molecule. This can result in significant changes to the target molecule’s chemical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals. Furthermore, its stability could be influenced by storage conditions, with optimal stability typically achieved when stored under inert gas at room temperature .

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIUBXIMEYQUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

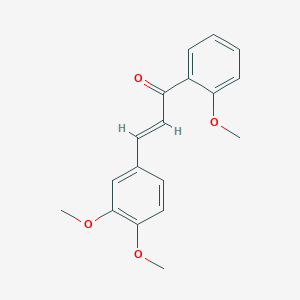

![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)